5-(1-Pentynyl)-2'-deoxyuridine

Descripción

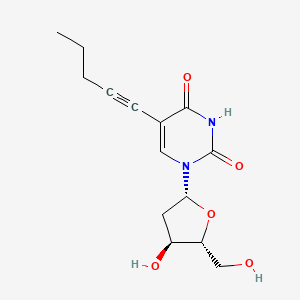

5-(1-Pentynyl)-2'-deoxyuridine is a chemically modified nucleoside in which a pentynyl group (a five-carbon alkynyl chain) is introduced at the C5 position of the uracil base. This modification replaces the methyl group of thymidine, enabling unique physicochemical and biochemical properties. It has been extensively studied for its role in nucleic acid aptamers, particularly in enhancing binding affinity and nuclease resistance. For example, Latham et al. (1994) demonstrated its critical role in selecting thrombin-binding DNA aptamers, where the pentynyl group was essential for both protein interaction and anticoagulant activity . The alkynyl moiety contributes to hydrophobic interactions and structural rigidity, making it a valuable tool in in vitro selection (SELEX) to diversify nucleic acid libraries .

Propiedades

Fórmula molecular |

C14H18N2O5 |

|---|---|

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pent-1-ynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H18N2O5/c1-2-3-4-5-9-7-16(14(20)15-13(9)19)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,2-3,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |

Clave InChI |

HRSBDXXXHGAUJF-QJPTWQEYSA-N |

SMILES isomérico |

CCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Sinónimos |

5-(1-pentynyl)-2'-deoxyuridine 5-pentynyl-dU |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Diversity of C5-Modified 2'-Deoxyuridines

The C5 position of 2'-deoxyuridine is a versatile site for chemical modifications. Below is a comparative analysis of 5-(1-pentynyl)-2'-deoxyuridine and structurally analogous compounds:

Mechanistic and Functional Insights

- Binding Affinity and Aptamer Utility: this compound outperforms unmodified thymidine in aptamer selections due to its hydrophobic and rigid alkynyl side chain, which stabilizes tertiary structures. In contrast, cationic modifications (e.g., aminoalkyl derivatives) enhance electrostatic interactions but may reduce nuclease resistance .

Antiviral Activity :

While [E]-5-(1-propenyl)-2'-deoxyuridine targets viral DNA polymerase , 5-nitro-2'-deoxyuridine inhibits thymidylate synthetase, blocking nucleotide biosynthesis . The pentynyl derivative’s primary application remains in molecular recognition rather than direct antiviral action.- Synthetic Accessibility: Aryl and heteroaryl derivatives (e.g., 5-phenyl, 5-thiophene) are synthesized via cross-coupling reactions (Suzuki, Sonogashira), whereas alkynyl modifications like 5-(1-pentynyl) require alkynylation of 5-iodo-dU precursors . Aminoalkyl derivatives (e.g., 5-(3-aminopropynyl)-dUTP) are PCR-compatible but sensitive to linker stereochemistry .

Stability and Enzymatic Compatibility

- Nuclease Resistance :

The pentynyl group improves resistance to enzymatic degradation compared to unmodified DNA, though less effectively than 2'-O-methyl or 2'-fluoro sugar modifications . - Polymerase Compatibility : Triphosphates of 5-(1-pentynyl)-dU are efficiently incorporated by Taq polymerase during PCR, enabling SELEX applications . In contrast, bulkier substituents (e.g., 5-(4-nitrophenyl)) may hinder polymerase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.